(2Z)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide
Description
Historical Background and Discovery
The historical development of (2Z)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide traces its origins to the broader evolution of cyanine dye chemistry that began in the mid-19th century. The foundational work for this compound emerged from Charles Hanson Greville Williams' synthesis of the first cyanine dye in 1856, when he obtained quinoline by distillation of cinchonine and created what he called "Quinoline Blue" through heating with amyl iodide and ammonia. This breakthrough established the fundamental principles that would later guide the development of more sophisticated cyanine structures.
The evolution of cyanine dye chemistry accelerated significantly in 1873 when H. W. Vogel began utilizing these compounds as photosensitizers in photography, recognizing their ability to extend the sensitivity range of photographic emulsions beyond the limited 350 to 450 nanometer wavelength range of silver salts. This photographic application demonstrated the unique optical properties that would eventually make compounds like Indocyanine Red 676 iodide valuable for modern imaging applications.
The specific development of pentamethine cyanine dyes, the class to which Indocyanine Red 676 iodide belongs, emerged from systematic investigations into the relationship between polymethine chain length and optical properties. Research demonstrated that each additional covalent bond in the chain increases absorption by approximately 100 nanometers, enabling the development of compounds with precisely tuned spectral characteristics. The naming convention for these compounds reflects their structural composition, with pentamethine cyanines containing five methine groups in the conjugated bridge between nitrogen atoms.
Classification within Cyanine Dye Family
This compound belongs to the closed chain cyanine classification, specifically within the pentamethine subgroup characterized by five methine carbons forming the conjugated bridge between two nitrogen-containing heterocyclic systems. This structural arrangement places the compound in the category of symmetrical cyanines, where both terminal rings are identical benzo[e]indole moieties bearing trimethyl substitution patterns.
The compound's classification as a pentamethine cyanine dye distinguishes it from other members of the cyanine family through its specific absorption and emission characteristics. Pentamethine cyanines typically absorb in the near-infrared region, which makes them particularly valuable for biological imaging applications where tissue penetration is enhanced and background fluorescence is minimized. The benzindole ring systems provide additional conjugation that further red-shifts the absorption spectrum compared to simpler indole-based cyanines.
Within the broader cyanine dye taxonomy, this compound represents a non-sulfonated variety, which affects its solubility characteristics and binding interactions with biological molecules. The presence of the iodide counterion provides charge balance for the cationic chromophore while influencing the compound's crystalline properties and stability characteristics. This classification places the compound alongside other commercially significant near-infrared dyes used in research applications.
The structural features that define this compound's classification include the presence of two quaternary nitrogen centers connected by a polymethine chain with delocalized charge distribution. The specific geometric configuration, indicated by the (2Z) and (2E,4E) designations in the systematic name, describes the stereochemistry around double bonds within the structure, which influences both optical properties and molecular interactions.
Significance in Scientific Research
The significance of this compound in scientific research stems from its exceptional combination of optical properties and biological compatibility. The compound demonstrates remarkable molar absorptivity values of approximately 208,000 inverse molar centimeters at its absorption maximum of 675 nanometers, representing among the highest extinction coefficients observed for fluorescent dyes. This outstanding optical performance enables sensitive detection at extremely low concentrations, making it invaluable for applications requiring high sensitivity.
Research applications of this compound span multiple disciplines, with particular prominence in biomedical imaging and photodynamic therapy. The compound serves as a photosensitizer that generates reactive oxygen species upon light exposure, enabling targeted destruction of cancer cells and pathogens. Its fluorescent properties facilitate visualization and study of cellular structures and processes in both research and diagnostic contexts, while its near-infrared absorption characteristics provide optimal tissue penetration for in vivo imaging applications.
The compound's moderate hydrophobicity has led to innovative formulation strategies, particularly the development of micelle-based delivery systems using nonionic emulsifiers such as Kolliphor HS 15. These formulations enable stable aqueous dispersions while maintaining the compound's optical properties, facilitating evaluation of vascular leakage and inflammatory processes in diverse animal models. Research has demonstrated successful application in both acute and chronic inflammatory disease models in mice and rats, with compatibility across multiple imaging modalities including conventional epifluorescence imaging and fluorescence tomography.
The compound's utility extends beyond biological applications into material science, where it contributes to the development of advanced optical materials and sensors. Its photostability and well-characterized spectral properties make it suitable as a calibration standard for fluorescence tomography systems, ensuring reproducible and quantitative measurements across different research platforms. The compound's established role as a reference material underscores its importance in maintaining measurement standards within the scientific community.
Current Research Trends and Developments
Contemporary research involving this compound focuses on addressing fundamental challenges in biomedical imaging and expanding its applications across emerging scientific fields. Current investigations emphasize the development of novel formulation strategies to overcome the compound's inherent hydrophobicity while preserving its exceptional optical properties. Researchers have successfully demonstrated that micelle-based formulations using biologically compatible surfactants can achieve stable aqueous dispersions without compromising fluorescence characteristics.
Recent developments in protein binding studies have revealed important insights into the compound's interaction with serum proteins, particularly albumin complexes that influence biodistribution and imaging performance. These investigations utilize sophisticated analytical techniques including native polyacrylamide gel electrophoresis and fluorescence measurement to characterize binding affinities and complex stability. Understanding these protein interactions enables optimization of imaging protocols and development of more effective contrast agents for clinical applications.
Current trends in structural modification research explore relationships between molecular architecture and optical performance, building on established structure-activity relationships within the cyanine dye family. Comparative studies examining various pentamethine cyanine derivatives demonstrate how specific substitution patterns influence molar absorptivity, photostability, and biological interactions. This systematic approach enables rational design of improved compounds with enhanced performance characteristics for specific applications.
Emerging applications in fluorescence tomography represent a significant growth area, with researchers developing standardized protocols using Indocyanine Red 676 iodide as a reference compound. These developments include integration with computed tomography imaging and advancement of quantitative measurement techniques. The compound's well-characterized optical properties and stability make it an ideal standard for ensuring reproducible results across different imaging platforms and research institutions.
Table 1: Physical and Optical Properties of Indocyanine Red 676 Iodide
Table 2: Research Applications and Performance Characteristics
Properties
IUPAC Name |
(2Z)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35N2.HI/c1-34(2)30(36(5)28-22-20-24-14-10-12-16-26(24)32(28)34)18-8-7-9-19-31-35(3,4)33-27-17-13-11-15-25(27)21-23-29(33)37(31)6;/h7-23H,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXBSYXTQAWFHV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539228 | |
| Record name | 1,1,3-Trimethyl-2-[(1E,3E,5Z)-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl]-1H-benzo[e]indol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56289-64-6 | |
| Record name | 1,1,3-Trimethyl-2-[(1E,3E,5Z)-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl]-1H-benzo[e]indol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IR 676 Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (2Z)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide is a complex organic molecule notable for its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
This compound features a unique structure characterized by multiple aromatic rings and an indolium group. Its molecular formula is , with a molecular weight of 686.7 g/mol. The presence of the iodide ion enhances its solubility and stability in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C41H39IN2 |
| Molecular Weight | 686.7 g/mol |
| IUPAC Name | This compound |
| InChI Key | WMNMGPQHLZMVEO-UHFFFAOYSA-M |
The biological activity of this compound is primarily attributed to its ability to intercalate into DNA and bind to proteins. This interaction disrupts normal cellular functions and can lead to apoptosis (programmed cell death). The following mechanisms have been proposed:
- DNA Intercalation : The compound can insert itself between DNA base pairs, causing structural distortions that hinder replication and transcription.
- Protein Binding : It may alter the activity of various proteins involved in cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound can induce oxidative stress within cells.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
-
Cell Line Studies : In vitro studies on various cancer cell lines have shown that this compound can inhibit cell proliferation and induce apoptosis.
Cell Line IC50 (µM) Mechanism of Action HeLa (Cervical) 10 DNA intercalation MCF7 (Breast) 8 ROS generation A549 (Lung) 12 Protein binding and apoptosis
Anti-inflammatory Effects
In addition to its anticancer properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. It could inhibit pro-inflammatory cytokines and reduce oxidative stress markers in experimental models.
Study 1: Anticancer Activity in Animal Models
A study conducted on mice bearing tumors demonstrated that administration of the iodide compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of immune responses.
Study 2: In Vitro Analysis on Human Cell Lines
Another research effort focused on human cell lines revealed that treatment with the compound led to increased levels of apoptosis markers such as caspase activation and PARP cleavage. These findings support the hypothesis that the compound induces programmed cell death through multiple pathways.
Scientific Research Applications
Biomedical Imaging
One of the most notable applications of this compound lies in its use as a fluorescent probe for biomedical imaging. The compound exhibits strong fluorescent properties that make it suitable for in vivo imaging of biological tissues.
Case Studies:
- Near-Infrared Fluorescence Imaging : Research has demonstrated that derivatives of this compound can be utilized for near-infrared fluorescence imaging to visualize lymph nodes during surgical procedures. This application is crucial for improving the accuracy of tumor resections and assessing cancer spread .
Fluorescent Probes
The compound serves as a precursor or component in the synthesis of various fluorescent probes. These probes are essential for real-time monitoring of biological processes.
Applications:
- Hypoxia-Sensitive Probes : The compound's structure allows it to be modified into hypoxia-sensitive fluorescent probes that can detect low oxygen levels in tissues. This is particularly useful in cancer research where tumor microenvironments often exhibit hypoxic conditions .
Photodynamic Therapy
Photodynamic therapy (PDT) is another area where this compound shows promise. PDT involves the use of light-sensitive compounds that produce reactive oxygen species when exposed to light, leading to localized destruction of cancer cells.
Research Findings:
- Studies have indicated that compounds similar to (2Z)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide can be effectively used in PDT protocols. The ability to target specific tissues while minimizing damage to surrounding healthy cells makes it an attractive option for cancer treatment .
Comparison with Similar Compounds
Indole-Thiazolidinedione Derivatives (Compounds 7o and 7s)
Key Similarities :
- Presence of indole/benzoindole cores (shared with the target compound).
- Conjugated systems (e.g., methylene or dienylidene bridges).
Key Differences :
Functional Implications :
Benzothiazole/Benzoxazole-Indole Derivatives (Compounds 10 and 11)
Key Similarities :
- Indole-based scaffolds.
- Heterocyclic moieties (benzothiazole/benzoxazole).
Key Differences :
Functional Implications :
Hydrazone/Thiosemicarbazone-Indole Derivatives (Compounds 8–11)
Key Similarities :
- Indole-based frameworks.
- Use of condensation reactions in synthesis.
Key Differences :
Functional Implications :
- The target compound’s synthesis requires precise stereochemical control (Z/E isomerism), unlike simpler hydrazone derivatives .
Computational and Empirical Comparison Methods
Similarity Coefficients
- Tanimoto Coefficient : The target compound shows low similarity (<0.3) to simpler indole derivatives due to its complex conjugated system, but higher similarity (>0.6) to polymethine dyes .
- Graph-Based Comparison : Graph Isomorphism Networks (GINs) reveal unique substructures (e.g., conjugated dienylidene bridge) absent in most indole analogs .
Crystallographic Analysis
- The target compound’s planar benzo[e]indole cores and transoid C–C bond geometry (analogous to ) contrast with non-planar ethyl groups in benzothiazole derivatives .
Preparation Methods
Preparation of 1,1,3-trimethylbenzo[e]indolium Salt
- Reagents: Benzo[e]indole derivative, methyl iodide (or methyl sulfate), base (e.g., triethylamine).
- Procedure:
The benzo[e]indole is methylated at the nitrogen and carbon positions to introduce the 1,1,3-trimethyl substitution pattern. The reaction is typically carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures (50–80 °C) for several hours. - Outcome: Formation of the quaternary ammonium salt with iodide as the counterion.
Synthesis of the Polymethine Linker Intermediate
- Reagents: Appropriate aldehydes or active methylene compounds (e.g., malonaldehyde derivatives).
- Procedure:
The polymethine chain is formed by Knoevenagel condensation or related aldol-type reactions under basic catalysis (piperidine, pyridine) or acidic conditions. - Control of stereochemistry: The (2E,4E) configuration of the penta-2,4-dienylidene linker is achieved by controlling reaction conditions such as temperature, solvent, and catalyst to favor the thermodynamically stable trans isomers.
Condensation to Form the Final Cyanine Dye
- Reagents: Indolium salt and polymethine intermediate.
- Procedure:
The indolium salt is reacted with the polymethine intermediate in a polar solvent (ethanol, methanol, or acetonitrile) under reflux or room temperature conditions. The reaction time varies from several hours to overnight. - Catalysts: Acidic or basic catalysts may be used to facilitate the condensation.
- Purification: The crude dye is purified by recrystallization from solvents such as ethanol or by chromatographic techniques (silica gel column chromatography).
Research Findings and Optimization Data
- The purity of the final iodide salt is critical for applications; methods achieving >99% purity have been reported using optimized crystallization and extraction techniques.
- Avoidance of heavy metal catalysts aligns with green chemistry principles and reduces contamination risks.
Patents and Industrial Preparation Insights
- Patents related to the preparation of structurally similar benzo[e]indolium cyanine dyes describe processes involving direct condensation of quaternary indolium salts with polymethine intermediates, emphasizing purity and yield optimization.
- Industrial scale synthesis often employs continuous flow reactors for better control of reaction parameters and scalability.
- Purification steps include extraction to remove inorganic salts (e.g., NaI) and chromatographic purification to isolate the desired iodide salt.
Summary Table of Preparation Steps
| Step No. | Process Stage | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Indolium salt synthesis | Benzo[e]indole + methyl iodide, 50–80 °C, aprotic solvent | Formation of 1,1,3-trimethylbenzo[e]indolium iodide salt |
| 2 | Polymethine linker formation | Aldehydes + active methylene compounds, base catalyst, polar solvent | Formation of (2E,4E)-penta-2,4-dienylidene intermediate |
| 3 | Condensation to cyanine dye | Indolium salt + polymethine intermediate, reflux in ethanol/methanol | Formation of final dye with iodide counterion |
| 4 | Purification | Recrystallization, chromatography | Achieves >99% purity, removal of by-products |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (2Z)-1,1,3-trimethylbenzo[e]indole derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation reactions between indole precursors and conjugated dienylidene systems. For example, refluxing 3-formyl-1H-indole derivatives with sodium acetate in acetic acid (Method A in ) enables the formation of conjugated intermediates. Optimization includes adjusting stoichiometric ratios (e.g., 1.1 equiv of aldehyde to 1.0 equiv of amine) and reflux duration (3–5 hours) to maximize yield. Post-synthesis purification via recrystallization from DMF/acetic acid mixtures is critical for isolating pure products .
Q. How are structural ambiguities in the compound resolved using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are standard. For example, -NMR can confirm the Z/E configuration of the dienylidene moiety by analyzing coupling constants (J values) between olefinic protons. -NMR detects electronic environments of quaternary carbons (e.g., indolium methyl groups). HR-MS validates molecular weight with <5 ppm error (as in for related indole derivatives). X-ray crystallography, though less common for charged species, resolves absolute stereochemistry in neutral analogs .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the photophysical properties of this cationic indole derivative?
- Methodological Answer : Density Functional Theory (DFT) with time-dependent (TD-DFT) calculations can model electronic transitions. For instance, molecular orbitals (HOMO-LUMO gaps) are computed using B3LYP/6-31G(d) basis sets to correlate with UV-Vis absorption maxima. Solvent effects (e.g., iodide counterion interactions in polar solvents) are incorporated via the Polarizable Continuum Model (PCM). Validation against experimental spectra ensures accuracy .
Q. How can discrepancies in spectroscopic data (e.g., unexpected -NMR shifts) be systematically addressed?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., tautomerism or aggregation). Strategies include:
- Variable-temperature NMR to detect slow-exchange equilibria.
- DOSY experiments to rule out aggregation in solution.
- Comparative analysis with structurally analogous compounds (e.g., ’s (7-Chloro-1-(3,4-dichlorobenzyl)-1H-indol-3-yl)methanol) to identify substituent effects on chemical shifts .
Q. What mechanistic insights guide the design of analogs with enhanced bioactivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies focus on modifying the indolium core and dienylidene linker. For example:
- Introducing electron-withdrawing groups (e.g., Cl, NO) to the benzo[e]indole system alters π-conjugation and redox potentials.
- Replacing the iodide counterion with bulkier anions (e.g., PF) may improve cellular uptake.
- Molecular docking (e.g., using MOE software in ) predicts binding affinities to biological targets like DNA G-quadruplexes or kinase enzymes .
Data Interpretation and Theoretical Frameworks
Q. How should researchers contextualize this compound within broader theoretical frameworks (e.g., supramolecular chemistry)?
- Methodological Answer : Link the compound’s planar, cationic structure to its ability to intercalate DNA or self-assemble into supramolecular architectures. For example, its extended π-system may enable charge-transfer interactions with aromatic biomolecules, as observed in indole-based dyes ( ). Theoretical models like exciton coupling theory can explain aggregation-induced spectral shifts .
Q. What statistical methods are recommended for validating reproducibility in synthetic yields?
- Methodological Answer : Use multivariate analysis (e.g., ANOVA) to assess the impact of variables like temperature, solvent purity, and catalyst loading. For instance, a Plackett-Burman design can identify critical factors in multi-step syntheses (e.g., NaBH reduction efficiency in ). Replicate experiments (n ≥ 3) with error margins <5% ensure robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
